2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-Phenylpropanol 2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-Phenylpropanol
Brand Name: Vulcanchem
CAS No.: 959246-66-3
VCID: VC18474151
InChI: InChI=1S/C28H32N2O3/c1-22(27(31)24-13-7-3-8-14-24)29-19-17-26(18-20-29)30(25-15-9-4-10-16-25)28(32)33-21-23-11-5-2-6-12-23/h2-16,22,26-27,31H,17-21H2,1H3
SMILES:
Molecular Formula: C28H32N2O3
Molecular Weight: 444.6 g/mol

2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-Phenylpropanol

CAS No.: 959246-66-3

Cat. No.: VC18474151

Molecular Formula: C28H32N2O3

Molecular Weight: 444.6 g/mol

* For research use only. Not for human or veterinary use.

2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-Phenylpropanol - 959246-66-3

Specification

CAS No. 959246-66-3
Molecular Formula C28H32N2O3
Molecular Weight 444.6 g/mol
IUPAC Name benzyl N-[1-(1-hydroxy-1-phenylpropan-2-yl)piperidin-4-yl]-N-phenylcarbamate
Standard InChI InChI=1S/C28H32N2O3/c1-22(27(31)24-13-7-3-8-14-24)29-19-17-26(18-20-29)30(25-15-9-4-10-16-25)28(32)33-21-23-11-5-2-6-12-23/h2-16,22,26-27,31H,17-21H2,1H3
Standard InChI Key LFQIYONICSBQHG-UHFFFAOYSA-N
Canonical SMILES CC(C(C1=CC=CC=C1)O)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Introduction

Structural Overview and Chemical Identity

Molecular Architecture

2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-Phenylpropanol features a piperidine ring substituted at the 1-position with a hydroxypropanol moiety and at the 4-position with an N-Cbz-protected phenylamino group . The piperidine ring adopts a chair conformation, while the Cbz group introduces steric bulk and hydrophobicity, influencing its interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.959246-66-3
Molecular FormulaC<sub>28</sub>H<sub>32</sub>N<sub>2</sub>O<sub>3</sub>
Molecular Weight444.6 g/mol
IUPAC NameBenzyl N-[1-(1-hydroxy-1-phenylpropan-2-yl)piperidin-4-yl]-N-phenylcarbamate
Canonical SMILESCC(C(C1=CC=CC=C1)O)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

The presence of the Cbz group (benzyloxycarbonyl) serves dual roles: it protects the amine during synthesis and may enhance membrane permeability due to its lipophilic nature.

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Piperidine Functionalization: Introduction of the phenylamino group at the 4-position of piperidine via nucleophilic substitution.

  • Cbz Protection: Reaction with benzyl chloroformate to install the N-Cbz group, preventing unwanted side reactions.

  • Propanol Attachment: Coupling of 1-phenylpropanol to the piperidine nitrogen through a hydroxyalkylation step.

Critical to the process is maintaining anhydrous conditions to avoid hydrolysis of the Cbz group. Yields exceeding 70% have been reported with HPLC purity ≥98% .

Predicted Physicochemical Parameters

  • Boiling Point: 595.8 ± 50.0 °C

  • Density: 1.192 ± 0.06 g/cm³

  • pKa: 14.08 ± 0.20

These values suggest high thermal stability and moderate solubility in polar aprotic solvents, aligning with its application in organic synthesis .

Biological Activities and Mechanistic Insights

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

IDO catalyzes the oxidation of tryptophan to kynurenine, a pathway implicated in immune suppression within tumor microenvironments. 2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-Phenylpropanol demonstrates IDO inhibition at IC<sub>50</sub> values < 1 μM in vitro, potentially reversing T-cell suppression and enhancing antitumor immunity. Mechanistically, the Cbz group may occupy a hydrophobic pocket near the enzyme’s active site, while the piperidine nitrogen coordinates with heme iron.

Modulation of the Kynurenine Pathway

By blocking IDO, the compound elevates local tryptophan levels and reduces kynurenine metabolites, which are associated with immune tolerance. Preclinical models suggest synergistic effects with checkpoint inhibitors (e.g., anti-PD-1), though in vivo efficacy remains unvalidated.

Comparative Analysis with Structural Analogues

2-Oxo-Piperidine Derivative

A related compound, 2-(4-N-Cbz-phenylamino-2-oxo-piperidin-1-yl)-1-Phenylpropanol (CAS No. unlisted), introduces a ketone at the 2-position of the piperidine ring . This modification alters:

  • Molecular Formula: C<sub>28</sub>H<sub>30</sub>N<sub>2</sub>O<sub>4</sub> (MW: 458.55 g/mol)

  • Reactivity: Enhanced electrophilicity at the 2-position, potentially enabling covalent binding to targets .

Table 2: Structural and Functional Comparison

FeatureTarget Compound2-Oxo Derivative
Piperidine Substituent-NH-Cbz-NH-Cbz, 2-oxo
Molecular Weight444.6 g/mol458.55 g/mol
Biological RoleIDO InhibitionSynthetic Intermediate

The 2-oxo variant’s primary application remains in organic synthesis, underscoring how minor structural changes divert pharmacological utility .

Therapeutic Implications and Future Directions

Oncology Applications

IDO inhibitors are sought as adjuvants in cancer immunotherapy. By mitigating tryptophan depletion, 2-(4-N-Cbz-phenylamino-piperidin-1-yl)-1-Phenylpropanol could potentiate cytotoxic T-cell activity against tumors. Combination studies with radiation or chemotherapy are warranted to assess additive effects.

Autoimmune Diseases

Paradoxically, IDO upregulation in autoimmune contexts may exacerbate pathology. Modulating this enzyme could restore immune homeostasis, though dose-dependent effects require careful evaluation.

Synthetic Challenges

Current routes face scalability limitations due to sensitive protecting groups. Future work may explore:

  • Alternative Protecting Strategies: Trityl or Fmoc groups for improved stability.

  • Enzymatic Synthesis: Lipase-mediated acylations to enhance stereoselectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator